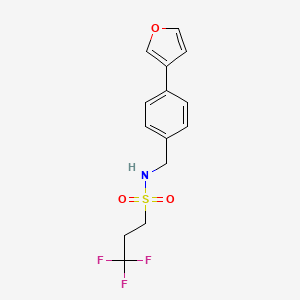

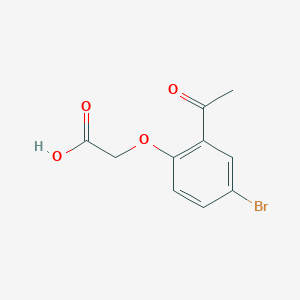

![molecular formula C9H9BrO B2740023 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene CAS No. 1803582-84-4](/img/structure/B2740023.png)

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes has been reported. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene serves as a precursor or intermediate in various chemical syntheses, showcasing its versatility in organic chemistry. Its reactions and transformations have been central to synthesizing complex molecules, including natural products and polymers. The compound has been utilized in rearrangement approaches to construct cyclic skeletons, such as in the total synthesis of triquinane sesquiterpenes (Uyehara et al., 1998), highlighting its role in synthesizing structurally complex and biologically significant molecules.

Luminescence and Supramolecular Architecture

Research into the luminescence properties and supramolecular architecture of compounds related to 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene has led to the development of novel materials. For example, the synthesis of an octanuclear Eu(III) cage demonstrated the compound's potential in creating materials with unique luminescence properties and reversible adsorption capabilities (Yang et al., 2007). These materials are promising for applications in sensing, imaging, and molecular storage.

Radical Polymerization Behavior

The radical polymerization behavior of norbornadiene derivatives, closely related to the structural framework of 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene, has been explored to understand its potential as a monomer in polymer synthesis. Studies have shown that these derivatives can undergo radical polymerization, leading to polymers with unique properties (Alupei et al., 2004). This research opens avenues for developing new polymeric materials with tailored features for advanced applications.

Photoreactivity and Molecular Rearrangements

The photoreactivity of bicyclo compounds, including derivatives of 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene, has been a subject of interest due to their ability to undergo rearrangements under light exposure. These rearrangements have implications for synthesizing new molecular structures and understanding reaction mechanisms under photochemical conditions (Mostafa et al., 1996). The study of these reactions contributes to the broader field of photochemistry and the development of photo-responsive materials.

Propriétés

IUPAC Name |

2-bromo-5-methoxybicyclo[4.2.0]octa-1,3,5-triene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-11-9-5-4-8(10)6-2-3-7(6)9/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKIICHVFAIMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC2=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

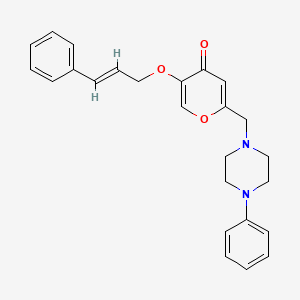

![7-Fluoro-2-methyl-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2739941.png)

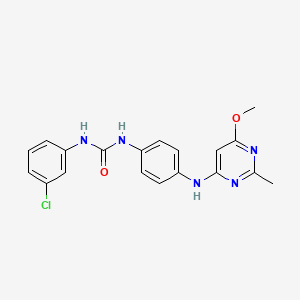

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739944.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2739951.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2739952.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2739957.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2739959.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2739960.png)